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molecular formula C10H12ClN B1308423 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine CAS No. 69385-29-1

1-[1-(4-Chlorophenyl)cyclopropyl]methanamine

Cat. No. B1308423
M. Wt: 181.66 g/mol
InChI Key: VXHKUEKHNVGRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04755594

Procedure details

(1-(4-Chlorophenyl)cyclopropyl)methylamine is prepared from 4-chlorophenyl acetonitrile and ethylene dibromide in overall 33% yield as described in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.[CH2:11](Br)[CH2:12]Br>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH2:9][NH2:10])[CH2:12][CH2:11]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CBr)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CC1)CN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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